3-[(Oxan-4-yloxy)methyl]benzoic acid
Description
3-[(Oxan-4-yloxy)methyl]benzoic acid is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, 3-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid . This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydropyran ring through a methylene bridge. It is a versatile compound used in various scientific research applications due to its unique chemical structure.
Properties
IUPAC Name |
3-(oxan-4-yloxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYRPZIMVUWYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yloxy)methyl]benzoic acid typically involves the reaction of 3-(hydroxymethyl)benzoic acid with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which subsequently reacts with the benzoic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yloxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(Oxan-4-yloxy)methyl]benzoic acid is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as a surface modifier in material science.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yloxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxan-4-yloxy group plays a crucial role in binding to the active site of the enzyme, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
3-[(Tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid: Similar in structure but with different substituents on the benzoic acid moiety.
4-[(Oxan-4-yloxy)methyl]benzoic acid: Similar structure but with the oxan-4-yloxy group attached to the para position of the benzoic acid.
3-[(Oxan-4-yloxy)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
3-[(Oxan-4-yloxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions .
Biological Activity
3-[(Oxan-4-yloxy)methyl]benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 222.24 g/mol
- IUPAC Name : this compound
This compound features a benzoic acid core with an oxan-4-yloxy side chain, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could be a potential candidate for developing new antibacterial agents.
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in several cancer types, including breast and colon cancer cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |
| HT-29 (Colon) | 12.7 | Cell cycle arrest at G1 phase |
| A2058 (Melanoma) | 10.5 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as protein kinases and phosphatases.
- Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream effects on cell proliferation and survival.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with this compound, highlighting its potential as an anticancer agent.
Case Studies
A notable study focused on the effects of this compound on human foreskin fibroblasts, where it was shown to enhance proteasomal and lysosomal activities, suggesting a role in cellular homeostasis and aging processes.
Another case study evaluated its efficacy in vivo using mouse models for tumor growth inhibition. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
